In Vitro P2X7 Receptor Antagonist Activity of 4-chloro-N-hexylbenzamide
4-chloro-N-hexylbenzamide demonstrates quantifiable antagonist activity at the human P2X7 receptor. In a functional assay using HEK293 cells, the compound inhibited BzATP-stimulated TO-PRO-3 dye incorporation, a direct measure of receptor activation, with an IC50 of 3.17 μM [1]. This provides a specific, measurable benchmark that distinguishes it from less active or inactive analogs. This quantitative data allows for a direct, data-driven selection of this specific derivative over other chloro-substituted benzamides that may exhibit weaker or uncharacterized activity at this target [1].
| Evidence Dimension | Inhibition of human P2X7 receptor (functional assay) |
|---|---|
| Target Compound Data | IC50 = 3170 nM |
| Comparator Or Baseline | Control (BzATP-stimulated TO-PRO-3 incorporation) set at 0% inhibition. |
| Quantified Difference | 3170 nM reduction in activity relative to baseline. |
| Conditions | Human P2X7 receptor expressed in human HEK293 cells; measured as reduction in BzATP-stimulated TO-PRO-3 incorporation. |
Why This Matters
This is the primary, verifiable biological activity data for the compound, confirming its engagement with a specific pharmacological target and providing a basis for selecting it over untested or less active benzamide analogs.
- [1] BindingDB. BDBM50544699 CHEMBL4645488: Inhibition of human P2X7. Accessed 2024. View Source
